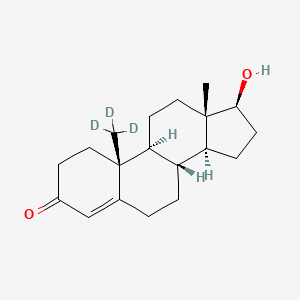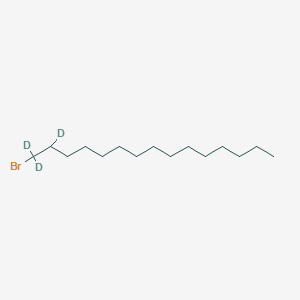
n-Hexadecyl--d5 Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Hexadecyl–d5 Alcohol: is a deuterated analog of n-hexadecanol, a long-chain fatty alcohol. This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the molecule. It is commonly used in various fields, including medical, environmental, and industrial research. The molecular formula of n-Hexadecyl–d5 Alcohol is C16H29D5O, and it has a molecular weight of 247.47136889 .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reduction of Hexadecyl Chloride: One common method involves the reduction of hexadecyl chloride using sodium borohydride.
Hydrolysis of Cetyl Wax: Another method involves the hydrolysis of cetyl wax to obtain decanoic acid, which is then reduced to produce n-Hexadecyl–d5 Alcohol.
Industrial Production Methods:
Hydrogenation of Methyl Esters: Industrially, n-Hexadecyl–d5 Alcohol can be produced by the hydrogenation of methyl esters derived from natural oils and fats.
Direct Reduction: Direct reduction of fatty acids or their derivatives using hydrogen gas in the presence of a catalyst is another common industrial method.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Hexadecyl–d5 Alcohol can undergo oxidation reactions to form aldehydes and carboxylic acids.
Reduction: The compound can be reduced to form alkanes using strong reducing agents like lithium aluminum hydride.
Substitution: n-Hexadecyl–d5 Alcohol can participate in substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed:
Oxidation: Hexadecanal, hexadecanoic acid.
Reduction: Hexadecane.
Substitution: Hexadecyl chloride.
Scientific Research Applications
Chemistry:
Isotopic Labeling: n-Hexadecyl–d5 Alcohol is used as an isotopic label in various chemical reactions to study reaction mechanisms and pathways.
Surfactants and Lubricants: It is used in the synthesis of surfactants and lubricants due to its long hydrophobic chain.
Biology:
Membrane Studies: The compound is used in studies related to cell membranes and lipid bilayers due to its structural similarity to natural fatty alcohols.
Medicine:
Drug Delivery: n-Hexadecyl–d5 Alcohol is explored for its potential in drug delivery systems, particularly in enhancing the solubility and stability of hydrophobic drugs.
Industry:
Cosmetics: It is used in the formulation of cosmetics and personal care products as an emollient and thickening agent.
Food Industry: The compound is used as an indirect additive in food contact substances.
Mechanism of Action
Mechanism of Action: n-Hexadecyl–d5 Alcohol exerts its effects primarily through its interaction with lipid membranes. The deuterium atoms in the molecule provide unique properties that can be exploited in various applications. The compound can integrate into lipid bilayers, affecting their fluidity and stability .
Molecular Targets and Pathways:
Lipid Membranes: The primary target of n-Hexadecyl–d5 Alcohol is the lipid membrane, where it can alter membrane properties and influence membrane-associated processes.
Enzymatic Reactions: The compound can also affect enzymatic reactions involving lipid substrates by altering the local environment of the enzyme.
Comparison with Similar Compounds
n-Hexadecanol:
n-Octadecyl Alcohol: Another long-chain fatty alcohol with a similar structure but an additional two carbon atoms.
n-Dodecyl Alcohol: A shorter-chain fatty alcohol with twelve carbon atoms.
Uniqueness:
Isotopic Labeling: The presence of deuterium atoms in n-Hexadecyl–d5 Alcohol makes it unique for isotopic labeling studies, providing insights into reaction mechanisms and pathways that are not possible with non-deuterated analogs.
Enhanced Stability: The deuterium atoms can enhance the stability of the compound in certain reactions, making it more suitable for specific applications.
Properties
CAS No. |
1219799-18-4 |
|---|---|
Molecular Formula |
C16H34O |
Molecular Weight |
247.47 g/mol |
IUPAC Name |
2,2,16,16,16-pentadeuteriohexadecan-1-ol |
InChI |
InChI=1S/C16H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h17H,2-16H2,1H3/i1D3,15D2 |
InChI Key |
BXWNKGSJHAJOGX-GJZIZAJSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CCCCCCCCCCCCCC([2H])([2H])CO |
Canonical SMILES |
CCCCCCCCCCCCCCCCO |
Synonyms |
n-Hexadecyl--d5 Alcohol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
![6-Ethynyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148537.png)

